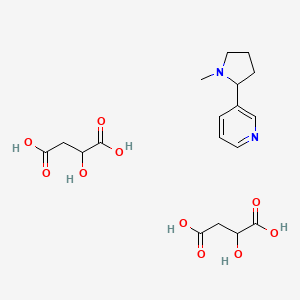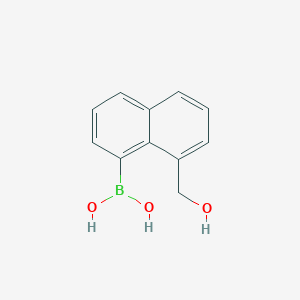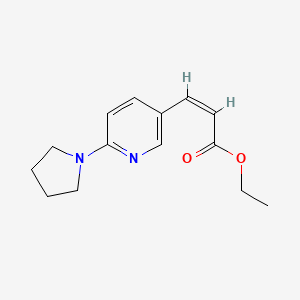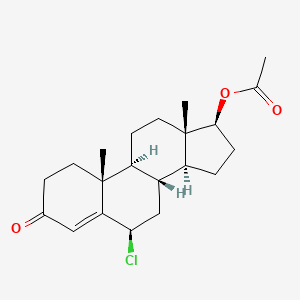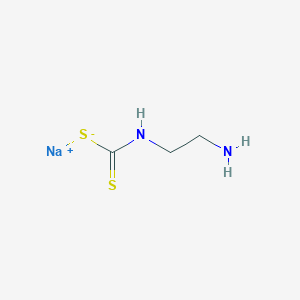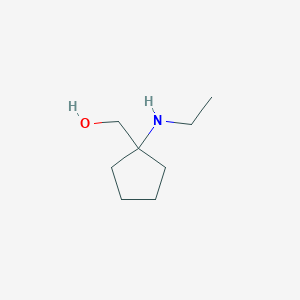![molecular formula C19H30ClN3O5S B13403175 2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)
2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid is a compound that is often referred to in the context of its derivative, hydroxychloroquine sulfate. This compound is a salt of hydroxychloroquine, a 4-aminoquinoline-based antiviral drug . It has been widely studied for its antiviral, anti-inflammatory, and antimalarial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol involves multiple steps. One common method includes the reaction of 7-chloro-4-quinoline with 4-aminopentylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethylamine and ethanol to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxychloroquine and its analogs .
Scientific Research Applications
2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its antiviral, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular targets such as toll-like receptors (TLR7 and TLR9). It inhibits the signaling pathways associated with these receptors, leading to reduced inflammation and antiviral activity. The compound also interferes with the replication of certain viruses by inhibiting the polymerase enzyme .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another 4-aminoquinoline with similar antiviral and antimalarial properties.
Hydroxychloroquine: A closely related compound with an additional hydroxyl group, enhancing its solubility and reducing toxicity.
Amodiaquine: Another antimalarial drug with a similar structure but different pharmacokinetic properties.
Uniqueness
2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic applications .
Properties
Molecular Formula |
C19H30ClN3O5S |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid |
InChI |
InChI=1S/C18H26ClN3O.CH2O.H2O3S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-2;1-4(2)3/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);1H2;(H2,1,2,3) |
InChI Key |
WRAGNPRJNPZFLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.C=O.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
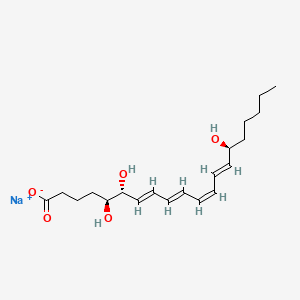
![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)
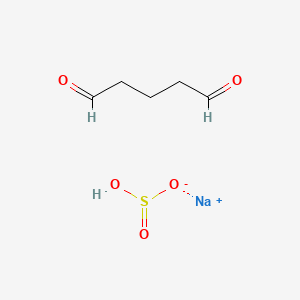
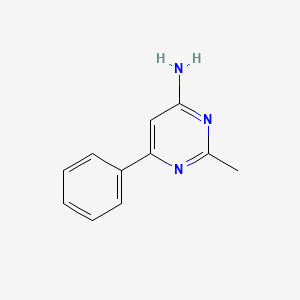
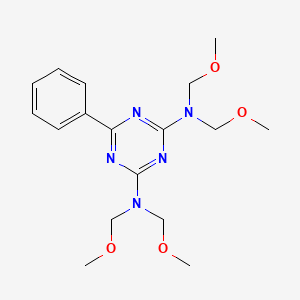
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13403139.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
